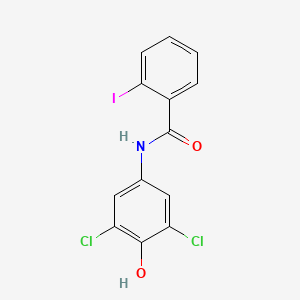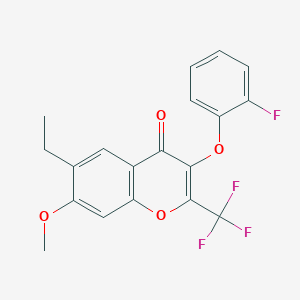![molecular formula C16H15ClINOS B3551166 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide](/img/structure/B3551166.png)
3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide, also known as CI-994, is a synthetic small molecule that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in the late 1990s and has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and the inhibition of HDAC activity leads to the accumulation of acetylated histones, which alters the expression of various genes involved in cell proliferation, differentiation, and survival. The altered gene expression ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the accumulation of acetylated histones, the alteration of gene expression, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor growth in vivo. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, which could potentially enhance the efficacy of cancer treatment. However, one of the limitations of this compound is its low solubility in water, which could affect its bioavailability and limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide, including the development of more potent and selective HDAC inhibitors, the investigation of the molecular mechanisms underlying the anticancer activity of this compound, the identification of biomarkers for patient selection and treatment response, and the evaluation of the safety and efficacy of this compound in clinical trials. Moreover, the combination of this compound with other anticancer agents could potentially enhance the therapeutic efficacy and overcome drug resistance in cancer treatment.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDAC enzymes, which regulate the acetylation status of histone proteins. The inhibition of HDAC activity leads to the accumulation of acetylated histones, which in turn affects the expression of various genes involved in cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-iodo-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINOS/c1-11-10-13(18)4-7-15(11)19-16(20)8-9-21-14-5-2-12(17)3-6-14/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVRZXDILWQDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551086.png)
![N-(4-iodophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B3551099.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3551104.png)
![4-(4-chlorophenyl)-3-methyl-5-[(3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3551114.png)
![methyl (4-{[(2,4-difluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3551122.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551134.png)
![N-(tert-butyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551140.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551147.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551152.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3551162.png)
![N-(2-furylmethyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551169.png)
![2,3-dichloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3551177.png)

